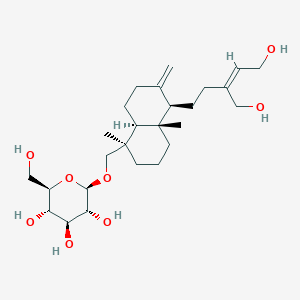
Zirconylperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconylperchlorate is an inorganic compound with the chemical formula ZrO(ClO4)2 It is a hygroscopic, colorless solid that is known for its high reactivity and ability to form complexes with various organic and inorganic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: Zirconylperchlorate can be synthesized through the reaction of zirconium tetrachloride with perchloric acid. The reaction typically occurs at low temperatures, around -35°C, to ensure the stability of the perchlorate groups. The general reaction is as follows: [ \text{ZrCl}_4 + 2 \text{HClO}_4 \rightarrow \text{ZrO(ClO}_4)_2 + 2 \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the careful control of reaction conditions to prevent decomposition. The process includes the purification of zirconium tetrachloride and the use of high-purity perchloric acid. The reaction is conducted in a controlled environment to ensure the safety and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Zirconylperchlorate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent due to the presence of perchlorate groups.
Reduction: Under certain conditions, this compound can be reduced to zirconium dioxide.
Substitution: It can participate in substitution reactions with other anions or ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands like ammonia or organic amines can replace perchlorate groups under controlled conditions.
Major Products Formed:
Oxidation: Formation of zirconium dioxide and various perchlorate salts.
Reduction: Production of zirconium dioxide and water.
Substitution: Formation of zirconium complexes with different ligands.
Scientific Research Applications
Zirconylperchlorate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of zirconium-based materials and catalysts.
Biology: Investigated for its potential use in bioimaging and as a contrast agent in medical imaging.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced ceramics and as a component in high-performance coatings.
Mechanism of Action
The mechanism of action of zirconylperchlorate involves its ability to form stable complexes with various ligands. The perchlorate groups can act as electron acceptors, facilitating redox reactions. In biological systems, this compound can interact with cellular components, leading to oxidative stress and antimicrobial effects. The exact molecular targets and pathways are still under investigation, but its high reactivity and ability to form complexes are key factors in its mechanism of action.
Comparison with Similar Compounds
Zirconium perchlorate: Similar in structure but with different reactivity and stability.
Titanium perchlorate: Shares similar properties but with distinct chemical behavior.
Hafnium perchlorate: Another transition metal perchlorate with comparable applications.
Uniqueness: Zirconylperchlorate is unique due to its ability to form stable complexes with a wide range of ligands, making it highly versatile in various applications. Its high reactivity and potential for use in advanced materials and biomedical applications set it apart from other similar compounds.
Properties
CAS No. |
15607-09-7 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-tert-butylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173839.png)





